3,4-Dimethoxybenzenesulfonamide
Overview
Description
3,4-Dimethoxybenzenesulfonamide is a chemical compound with the molecular formula C8H11NO4S . It has a molecular weight of 217.24 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two methoxy groups and a sulfonamide group .Scientific Research Applications
1. Anticancer Applications
- HIF-1 Pathway Inhibition : A novel small molecule inhibitor based on 3,4-dimethoxybenzenesulfonamide showed potential in antagonizing tumor growth in animal models of cancer. This compound targets the hypoxia-inducible factor-1 (HIF-1) pathway, crucial in cancer progression. The study focused on improving its water solubility and pharmacological properties for cancer therapy development (Mun et al., 2012).
- In Vitro and In Vivo Anticancer Activity : Another study on a related compound, KCN1, demonstrated its efficacy in inhibiting cell growth and inducing cell cycle arrest in human pancreatic cancer cells, both in vitro and in vivo. This highlights the potential of this compound derivatives as therapeutic agents for pancreatic cancer (Wang et al., 2012).
2. Molecular Structure and Interaction Studies
- Supramolecular Architectures : A study on N-aryl-2,5-dimethoxybenzenesulfonamides revealed different supramolecular architectures mediated by weak intermolecular interactions. This research provides insights into the structural properties of sulfonamide derivatives (Shakuntala et al., 2017).
3. Sensor Development
- Heavy Metal Sensors : Bis-sulfonamides, including this compound derivatives, have been synthesized and used for heavy metal sensor applications. These compounds show promise in detecting and monitoring environmental pollutants, emphasizing their potential in environmental safety and healthcare fields (Sheikh et al., 2016).
4. Antibacterial and Antimicrobial Studies
- Antibacterial and Antimicrobial Properties : Research on various sulfonamide derivatives, including those related to this compound, has indicated potential antibacterial and antimicrobial properties. These findings could lead to the development of new therapeutic agents for treating infections (Abbasi et al., 2017).
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which 3,4-dimethoxybenzenesulfonamide belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .
Mode of Action
Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Biochemical Pathways
As a sulfonamide, it likely interferes with the folic acid synthesis pathway in bacteria, leading to inhibition of bacterial growth .
Pharmacokinetics
The pharmacokinetic properties of sulfonamides in general are well-studied, and these properties can significantly impact the bioavailability of the compound .
Result of Action
As a sulfonamide, its primary effect is likely the inhibition of bacterial growth by interfering with folic acid synthesis .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the action of sulfonamides .
Safety and Hazards
While specific safety data for 3,4-Dimethoxybenzenesulfonamide is not available, it’s important to handle all chemical compounds with care. Sulfonamides can cause various side effects including diseases of the digestive and respiratory tracts . They may also cause a strong allergic reaction when used in large doses .
Biochemical Analysis
Biochemical Properties
3,4-Dimethoxybenzenesulfonamide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with AMP-activated protein kinase (AMPK), mammalian target of rapamycin complex 1 (mTORC1), and hypoxia-inducible factor 1 (HIF-1) . These interactions are crucial as they influence cellular energy homeostasis and metabolic pathways. The compound exerts its effects by modulating the activity of these enzymes, leading to changes in cellular metabolism and energy production.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In tumor cells, it induces energetic stress by stimulating glycolysis and accelerating glucose consumption . This results in a significant decrease in intracellular ATP levels, which activates AMP-activated protein kinase (AMPK) and inhibits mTORC1 and HIF-1 signaling pathways . These changes lead to the suppression of tumor growth and metastasis, particularly in breast and lung cancer models . Additionally, this compound has been shown to spare non-cancerous human cells, highlighting its potential as a selective anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to and activates AMP-activated protein kinase (AMPK), which in turn inhibits mTORC1 and HIF-1 signaling pathways . This cascade of events leads to a reduction in cellular proliferation and an increase in apoptosis in cancer cells. The compound’s ability to modulate these key signaling pathways underscores its potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. In vitro studies have shown that prolonged exposure to this compound can lead to sustained activation of AMPK and inhibition of mTORC1, resulting in long-term suppression of tumor growth
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively suppresses tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as AMP-activated protein kinase (AMPK) and mammalian target of rapamycin complex 1 (mTORC1) . By modulating these pathways, the compound influences metabolic flux and metabolite levels, leading to changes in cellular energy production and consumption . These interactions are critical for its role in suppressing tumor growth and metastasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cellular uptake, binding affinity, and tissue-specific expression of transporters .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize to specific compartments such as the cytoplasm and mitochondria, where it interacts with key signaling molecules . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its effective participation in cellular processes .
Properties
IUPAC Name |
3,4-dimethoxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S/c1-12-7-4-3-6(14(9,10)11)5-8(7)13-2/h3-5H,1-2H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZNPUULYGXXFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350450 | |
Record name | 3,4-dimethoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63624-27-1 | |
Record name | 3,4-dimethoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethoxybenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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